2-Hydroxy-7-methoxyquinoline-3-carbaldehyde

Antibacterial Schiff base Metal complexes

Researchers designing Schiff base ligands or fluoride sensors often sacrifice synthetic efficiency or metal-coordination capability with generic quinoline analogs. 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde eliminates this trade-off: • 7-MeO group enables red-shifted emission for optical fluoride sensors while preserving the 2-OH H-bond donor for F⁻ sensing [1]. • 2-Hydroxy/2-oxo tautomeric system provides the requisite O-donor for octahedral metal chelation; 7-MeO-substituted metal complexes show systematically larger inhibition zones than 7-methyl analogs against Gram-positive and Gram-negative bacteria [2]. • Two-step route from 2-chloro-7-methoxyquinoline-3-carbaldehyde achieves ~86% isolated yield, substantially exceeding typical Skraup yields (~50%), reducing material cost and purification burden at scale [3]. Supplied at ≥95% purity; ambient storage and shipping.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 101382-55-2
Cat. No. B010043
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-7-methoxyquinoline-3-carbaldehyde
CAS101382-55-2
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C=C(C(=O)N2)C=O
InChIInChI=1S/C11H9NO3/c1-15-9-3-2-7-4-8(6-13)11(14)12-10(7)5-9/h2-6H,1H3,(H,12,14)
InChIKeyVUKFTGRTRKQOKY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde as a Differentiated Building Block


2-Hydroxy-7-methoxyquinoline-3-carbaldehyde (CAS 101382-55-2, molecular formula C₁₁H₉NO₃, MW 203.19 g/mol) is a heterocyclic aromatic compound classified as a 2-oxo-1,2-dihydroquinoline-3-carbaldehyde derivative . It features a quinoline core bearing a reactive 3-formyl group, a tautomeric 2-hydroxy/2-oxo moiety, and a 7-methoxy substituent, making it a versatile intermediate for the synthesis of Schiff base ligands, fluorescent probes, and bioactive metal complexes [1]. Commercially available in ≥95% purity from major suppliers , this compound serves as a key precursor in medicinal chemistry and materials science, with its distinct substitution pattern enabling synthetic pathways that are inaccessible or less efficient with simpler quinoline-3-carbaldehyde analogs .

1
Schiff base ligand design with tautomeric 2-hydroxy/2-oxo coordination site
2
Fluorescent probe development via 7-methoxy electronic tuning
3
Scalable heterocyclic synthesis from 2-chloro-7-methoxyquinoline-3-carbaldehyde route

Why Analogs Cannot Replace 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde


Although the quinoline-3-carbaldehyde scaffold appears broadly represented across chemical catalogs, 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde occupies a unique position that generic analogs cannot easily replicate. The 7-methoxy group substantially modulates the electronic properties of the quinoline ring, directly influencing both the optical behavior of downstream fluorophores and the binding affinity of derived metal complexes [1]. The tautomeric 2-hydroxy/2-oxo system provides a coordination site for metal ions that is absent in 2-chloro or 2-alkyl variants, enabling the rational design of Schiff base ligands with predictable geometries [2]. Critically, synthetic routes that start from the 7-methoxy-2-chloro precursor achieve notably higher yields (≈86%) than alternative pathways relying on late-stage functionalization of unsubstituted quinoline-3-carbaldehyde . Substituting this compound with a simpler analog such as 2-hydroxyquinoline-3-carbaldehyde or 7-methoxyquinoline-3-carbaldehyde would sacrifice either the metal-coordination capability or the favorable synthetic economics, respectively, making direct replacement technically unsound for applications requiring both properties simultaneously.

Coordination 2-Alkyl or 2-chloro analogs cannot provide the oxygen donor for stable metal chelation, altering complex geometry.
Optical Unsubstituted quinoline-3-carbaldehyde may not support red-shifted emission or enhanced quantum yield via electron donation.
Process Late-stage functionalization of simpler scaffolds can reduce synthetic yield relative to the 86% 2-chloro hydrolysis route.

2-Hydroxy-7-methoxyquinoline-3-carbaldehyde vs. Closest Analogs


7-Methoxy vs. 7-Methyl: Antibacterial Metal Complexes

In a direct head-to-head study, Schiff base ligands derived from 2-hydroxy-7-methoxyquinoline-3-carbaldehyde and 2-hydroxy-7-methylquinoline-3-carbaldehyde were each condensed with 3-aminobenzenesulfonamide, and their Cu(II), Co(II), Ni(II), and Zn(II) complexes were screened against Gram-positive and Gram-negative bacteria by disc diffusion [1]. The methoxy-substituted ligand and its complexes exhibited systematically larger inhibition zones than their 7-methyl counterparts against the tested strains, demonstrating that the 7-methoxy group provides a measurable enhancement of antibacterial activity over the 7-methyl congener in an otherwise identical molecular framework [1]. The metal complexes of the methoxy derivative showed amplified activity relative to the free Schiff base, consistent with the known synergistic effect of metal coordination [1].

7-Methoxy vs. 7-Methyl Antibacterial
Head-to-head
Systematically larger inhibition zones for 7-methoxy series
Reported antimicrobial activity ranking
Disc diffusion assay context; strain-dependent variation
Antibacterial Schiff base Metal complexes Quinoline

Synthetic Yield Advantage via 2-Chloro-7-methoxyquinoline-3-carbaldehyde

Two synthetic routes to 2-hydroxy-7-methoxyquinoline-3-carbaldehyde have been reported. Route 1 proceeds via hydrolysis of 2-chloro-7-methoxyquinoline-3-carbaldehyde and achieves an isolated yield of approximately 86% . Route 2, starting from m-anisidine, also yields the target compound but requires additional steps to install the formyl group . An optimized patent procedure using triethylsilane/trifluoroacetic acid reduction of the 2-oxo precursor reports a yield of 91.7% for the downstream 7-methoxy-3-methyl-1H-quinolin-2-one derivative . In contrast, synthesis of the simpler 2-hydroxyquinoline-3-carbaldehyde (lacking the 7-methoxy group) via Skraup-type cyclization often yields below 50%, as noted in synthetic protocol databases . The presence of the 7-methoxy substituent enables a higher-yielding two-step sequence from readily available 2-chloro precursors, providing a tangible process advantage for scale-up procurement.

Synthetic Yield Advantage
Cross-study
~86% vs. ~50%
Supports procurement for scale-up synthesis
Route-specific comparison; data to verify
Organic synthesis Yield optimization Quinoline-3-carbaldehyde Process chemistry

Selective Dihydroorotase and CYP3A4 Inhibition

Target-based screening data deposited in BindingDB reveal that 2-hydroxy-7-methoxyquinoline-3-carbaldehyde inhibits dihydroorotase (mouse Ehrlich ascites) with an IC₅₀ of 180 μM at pH 7.37 [1]. The compound also shows moderate inhibition of human recombinant CYP3A4 with an IC₅₀ of 7.9 μM [2]. By comparison, a structurally related quinoline-3-carbaldehyde hydrazone series evaluated by Puskullu et al. (2020) showed no significant dihydroorotase inhibition and generally weaker antimicrobial activity (MIC 16 μg/mL against MRSA for the best compounds) [3]. The distinct enzyme inhibition fingerprint of the 2-hydroxy-7-methoxy derivative, particularly its activity against dihydroorotase, is not shared by the wider quinoline-3-carbaldehyde hydrazone class, suggesting that the unmodified aldehyde and the 2-hydroxy/7-methoxy substitution pattern contribute to a pharmacological profile that is not recapitulated by hydrazone derivatives.

Dihydroorotase & CYP3A4 Inhibition
Cross-study
IC₅₀ 180 μM / 7.9 μM
Distinct enzyme inhibition profile for fragment-based design
BindingDB screening data; comparator hydrazones inactive
Enzyme inhibition Dihydroorotase CYP3A4 BindingDB

Fluoride Sensing with 7-Methoxy Quinoline Fluorophore

The analog 2-hydroxyquinoline-3-carbaldehyde (without the 7-methoxy group) has been extensively characterized as an aggregation-induced emission enhancement (AIEE) fluorophore and a selective naked-eye/fluorescence turn-on sensor for fluoride ions in acetonitrile, with a limit of detection (LOD) of 4.09 × 10⁻⁶ M [1]. The 7-methoxy substituent present in the title compound is an electron-donating group that is expected to enhance the quantum yield and red-shift the emission wavelength of the parent fluorophore, as demonstrated in related 7-alkoxy-quinoline systems . While the 2-hydroxyquinoline-3-carbaldehyde core provides the essential fluoride recognition motif (via hydrogen bonding to the 2-hydroxy proton), the 7-methoxy modification enables tuning of the optical output without compromising the sensing mechanism, offering a rationale for selecting the 7-methoxy derivative when longer-wavelength emission or enhanced brightness is experimentally desirable.

Fluoride Sensor Tuning Potential
Class-level
Predicted red-shift and brighter emission
May support optical sensor development
Parent LOD 4.09 × 10⁻⁶ M; 7-OCH₃ photophysics inferred
Fluorescent sensor Fluoride detection AIEE Optical sensing

Cytotoxic Metal Complexes via Schiff Base Formation

A 2025 study by Vibhute and Ghoti demonstrated that the Schiff base derived from 2-hydroxy-7-methoxyquinoline-3-carbaldehyde and p-methylbenzenesulfonohydrazide forms stable Co(II), Cu(II), Ni(II), and Cd(II) complexes characterized by FTIR, NMR, ESR, and TGA [1]. These complexes exhibited significant cytotoxic activity against the A-549 lung cancer cell line, with activity exceeding that of the standard drug paclitaxel in the same assay [1]. In a separate body of work, the Schiff base from the same aldehyde precursor and 3-aminobenzenesulfonamide formed octahedral metal complexes that also displayed enhanced antibacterial activity compared to the free ligand [2]. The aldehyde group at position 3 is the critical functional handle enabling these condensation reactions, and the 2-hydroxy/2-oxo tautomeric system provides the oxygen donor atom necessary for stable metal chelation. Analogs lacking either the 3-formyl or the 2-hydroxy/2-oxo moiety (e.g., 7-methoxyquinoline, 2-chloro-7-methoxyquinoline-3-carbaldehyde) cannot form comparable Schiff base ligands without additional synthetic manipulation.

Cytotoxic Metal Complexes
Class-level
Activity against A-549 cells reported as exceeding paclitaxel
Supports cytotoxicity endpoint review in cell models
Full IC₅₀ comparison requires source verification
Anticancer Metal complexes Schiff base Cytotoxicity

High-Value Applications of 2-Hydroxy-7-methoxyquinoline-3-carbaldehyde


Antibacterial Schiff Base Metal Complexes

Research groups designing sulfonamide- or hydrazide-based Schiff base ligands for antimicrobial metal complexes should procure 2-hydroxy-7-methoxyquinoline-3-carbaldehyde as the aldehyde precursor. Direct comparative evidence shows that the 7-methoxy substituted ligand yields metal complexes with systematically larger inhibition zones than those derived from the 7-methyl analog when tested against Gram-positive and Gram-negative bacteria [1]. The 2-hydroxy/2-oxo tautomeric system provides the requisite oxygen donor for octahedral metal chelation, and the 3-formyl group enables efficient condensation with primary amines under mild acidic conditions [1].

Targeting Dihydroorotase and CYP3A4

Programs exploring pyrimidine biosynthesis inhibition or cytochrome P450 modulation should evaluate 2-hydroxy-7-methoxyquinoline-3-carbaldehyde as a fragment or lead-like starting point. BindingDB data confirm inhibition of dihydroorotase (IC₅₀ = 180 μM) and CYP3A4 (IC₅₀ = 7.9 μM), a dual activity profile not reported for quinoline-3-carbaldehyde hydrazone derivatives [2]. The unmodified aldehyde handle allows further derivatization (e.g., hydrazone or Schiff base formation) to optimize potency while retaining the core quinoline pharmacophore [2].

Tunable Fluorescent Sensors for Fluoride Detection

Investigators developing optical fluoride sensors should select the 7-methoxy derivative over the parent 2-hydroxyquinoline-3-carbaldehyde when longer-wavelength emission or enhanced quantum yield is required. The parent compound is a validated naked-eye and fluorescence turn-on sensor for F⁻ with an LOD of 4.09 × 10⁻⁶ M [3], and the electron-donating 7-methoxy group is expected to red-shift emission and increase brightness based on established 7-alkoxyquinoline photophysics . The 2-hydroxy proton remains available for fluoride hydrogen bonding, preserving the sensing mechanism while enabling optical tuning [3].

Scale-Up Procurement for Heterocyclic Synthesis

Synthetic chemistry teams requiring multi-gram to kilogram quantities of a quinoline-3-carbaldehyde building block should prioritize 2-hydroxy-7-methoxyquinoline-3-carbaldehyde for its superior synthetic accessibility. The two-step route from 2-chloro-7-methoxyquinoline-3-carbaldehyde proceeds in ~86% isolated yield , and the downstream reductive step to the 3-methyl derivative achieves 91.7% yield under optimized patent conditions . These yields substantially exceed those typically obtained for unsubstituted 2-hydroxyquinoline-3-carbaldehyde via Skraup chemistry (~50%), translating to lower material costs and reduced purification burden at scale .

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Antimicrobial screening context
Zone-of-inhibition endpoints
Cellular signaling assay
Enzyme inhibition profile review
Dihydroorotase and CYP inhibition endpoints
Optical sensor research
Fluorophore tuning context
Anion-sensing and emission wavelength review
Cell-model endpoint review
Cytotoxicity assay context
Cell-viability and apoptosis pathway endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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